REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[NH:11][C:10](=[S:12])[NH:9][C:5]2=[N:6][C:7]=1[I:8].[OH-].[K+].I[CH3:16]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[NH:11][C:10]([S:12][CH3:16])=[N:9][C:5]2=[N:6][C:7]=1[I:8] |f:1.2|
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1I)NC(N2)=S
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at rt for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 1 h at rt
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was partitioned between ethyl acetate (250 mL) and 2N HCl (50 mL)
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a 100 g pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |